![molecular formula C21H38O3 B1246135 Plakortone F](/img/structure/B1246135.png)
Plakortone F
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Description
Plakortone F, also known as this compound, is a useful research compound. Its molecular formula is C21H38O3 and its molecular weight is 338.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Plakortone F has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits selective growth inhibitory activity against human colon cancer cells (HCT-116) with an IC50 value of approximately 8.3 μM, comparable to standard chemotherapeutic agents like adriamycin (IC50 4.1 μM) .
Case Study: Cytotoxicity Against Cancer Cells
- Cell Lines Tested :
- HCT-116 (Colon Cancer)
- MCF-7 (Breast Cancer)
- K562 (Erythroleukemia)
- Results :
- HCT-116: IC50 = 8.3 μM
- MCF-7: Moderate activity
- K562: Weak activity
Cell Line | IC50 Value (μM) | Activity Level |
---|---|---|
HCT-116 | 8.3 | High |
MCF-7 | Varies | Moderate |
K562 | Varies | Low |
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens, including fungi and protozoa. It has been specifically noted for its efficacy against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Activity
- Tested Strains :
- Chloroquine-resistant Plasmodium falciparum clones
- Results :
- This compound showed promising results with IC50 values indicating moderate effectiveness.
Pathogen | IC50 Value (nM) | Activity Level |
---|---|---|
Plasmodium falciparum | Varies | Moderate |
Insights into Mechanism
- Target Proteins :
- Inhibition of Ca2+-pumping ATPase
- Effects Observed :
- Induction of apoptosis in cancer cells
- Disruption of cellular homeostasis in pathogens
Synthesis and Structural Analysis
The total synthesis of this compound has been achieved through advanced organic chemistry techniques, confirming its structural integrity and stereochemistry . This synthesis not only aids in understanding its biological properties but also facilitates further research into its derivatives.
Synthesis Overview
- Methodology :
- Palladium-mediated hydroxycyclization
- Carbonylation-lactonization cascade
- Key Findings :
- Structural confirmation through spectroscopic methods
Properties
Molecular Formula |
C21H38O3 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3aS,5S,6aS)-5,6a-diethyl-5-(4-ethyl-2-methyloctyl)-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |
InChI |
InChI=1S/C21H38O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h16-18H,6-15H2,1-5H3/t16?,17?,18-,20-,21-/m0/s1 |
InChI Key |
FGLNXNIBANRHRG-YULUVSTGSA-N |
Isomeric SMILES |
CCCCC(CC)CC(C)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC |
Canonical SMILES |
CCCCC(CC)CC(C)CC1(CC2(C(O1)CC(=O)O2)CC)CC |
Synonyms |
plakortone F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.